
2-((5-Chloroquinolin-8-yl)oxy)-N-((ethoxycarbonyl)oxy)acetimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-Chloroquinolin-8-yl)oxy)-N-((ethoxycarbonyl)oxy)acetimidamide is a chemical compound with a complex structure that includes a quinoline ring substituted with a chlorine atom and an ethoxycarbonyl group
準備方法
The synthesis of 2-((5-Chloroquinolin-8-yl)oxy)-N-((ethoxycarbonyl)oxy)acetimidamide involves several steps. One common synthetic route includes the reaction of 5-chloroquinoline-8-ol with ethyl chloroformate to form an intermediate, which is then reacted with acetimidamide under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
2-((5-Chloroquinolin-8-yl)oxy)-N-((ethoxycarbonyl)oxy)acetimidamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-((5-Chloroquinolin-8-yl)oxy)-N-((ethoxycarbonyl)oxy)acetimidamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-((5-Chloroquinolin-8-yl)oxy)-N-((ethoxycarbonyl)oxy)acetimidamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
類似化合物との比較
2-((5-Chloroquinolin-8-yl)oxy)-N-((ethoxycarbonyl)oxy)acetimidamide can be compared with similar compounds such as:
Ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate: This compound has a similar quinoline structure but lacks the acetimidamide group, which may result in different chemical and biological properties.
5-Chloroquinoline-8-ol: This is a precursor in the synthesis of this compound and has distinct properties due to the absence of the ethoxycarbonyl and acetimidamide groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
特性
分子式 |
C14H14ClN3O4 |
|---|---|
分子量 |
323.73 g/mol |
IUPAC名 |
[(Z)-[1-amino-2-(5-chloroquinolin-8-yl)oxyethylidene]amino] ethyl carbonate |
InChI |
InChI=1S/C14H14ClN3O4/c1-2-20-14(19)22-18-12(16)8-21-11-6-5-10(15)9-4-3-7-17-13(9)11/h3-7H,2,8H2,1H3,(H2,16,18) |
InChIキー |
CHFXNLKDKMWPTJ-UHFFFAOYSA-N |
異性体SMILES |
CCOC(=O)O/N=C(/COC1=C2C(=C(C=C1)Cl)C=CC=N2)\N |
正規SMILES |
CCOC(=O)ON=C(COC1=C2C(=C(C=C1)Cl)C=CC=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 5-methyl-3,4-dioxo-2,3,4,5-tetrahydrothieno[3,2-c]quinoline-2-carboxylate](/img/structure/B12895556.png)
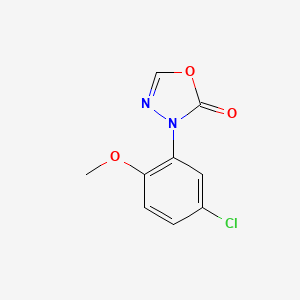
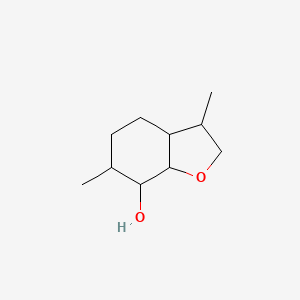
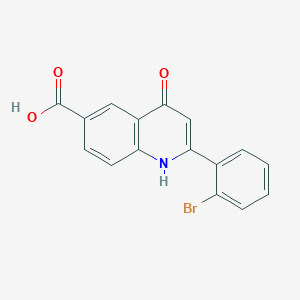

![4-Quinolinamine, 2-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-](/img/structure/B12895583.png)
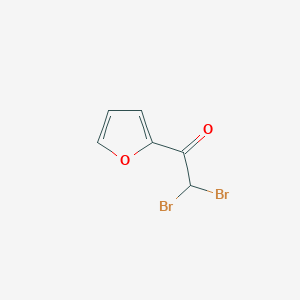

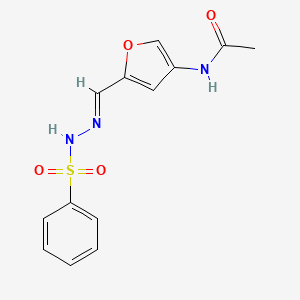
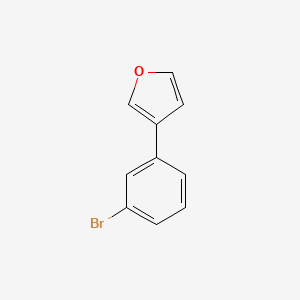

![4,7-Dimethoxy-8-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline](/img/structure/B12895644.png)
![2-({Bis[(pyridin-2-yl)methyl]amino}methyl)quinolin-8-ol](/img/structure/B12895654.png)
